![molecular formula C19H21N3O2S B2737587 5-(3,4-dimethoxyphenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 394238-72-3](/img/structure/B2737587.png)
5-(3,4-dimethoxyphenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
The compound is a pyrazole derivative with a 3,4-dimethoxyphenyl group, a phenyl group, and a carbothioamide group . Pyrazole derivatives are known for their wide range of biological activities, and the presence of the 3,4-dimethoxyphenyl group suggests it might have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as C–C cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been found to be solids at room temperature .Scientific Research Applications
- The synthesized pyrazoline exhibits significant intercalation binding with DNA. Both DNA thermal denaturation and viscosity measurements reveal increased melting temperature and considerable DNA lengthening upon treatment with this compound .
- Researchers have evaluated the cytotoxic effects of this compound on both resistant and non-resistant tumor cells. While it does not sensitize Doxorubicin (DOX)-resistant breast cancer cells, its cytotoxicity warrants further investigation .
- Such compounds often exhibit diverse biological activities, making them valuable for drug discovery .
- Curcuminoids are known for their antioxidant, anti-inflammatory, and potential anticancer properties .
- Although this compound doesn’t enhance Doxorubicin’s cell-killing ability, studying its effects on MDR reversal could provide insights into overcoming drug resistance in cancer treatment .
DNA Interaction and Binding
Cytotoxicity Against Tumor Cells
Nitrogen-Containing Heterocycles
Curcuminoid Derivatives
Multidrug Resistance (MDR) Reversal
Potential Therapeutic Applications
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-methyl-5-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-20-19(25)22-16(12-15(21-22)13-7-5-4-6-8-13)14-9-10-17(23-2)18(11-14)24-3/h4-11,16H,12H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPKZAHEEJCKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide |
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